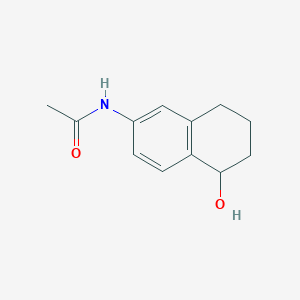
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine is a synthetic organic compound that features a chloro-substituted phenyl ring and an imidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine typically involves multi-step organic reactions. A common route might include:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Attachment of the sulfanyl group: The imidazole ring can be functionalized with a sulfanyl group using thiolation reactions.
Chlorination of the phenyl ring: The phenyl ring can be chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling reactions: The final step involves coupling the chlorinated phenyl ring with the imidazole-sulfanyl moiety under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of efficient purification techniques: such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced imidazole derivatives.
Substitution products: Various substituted phenylamines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine depends on its specific biological target. Generally, it may involve:
Binding to specific receptors or enzymes: .
Inhibition of enzyme activity: .
Modulation of signaling pathways: .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3-(1-methyl-4,5-dihydro-1H-imidazol-2-ylsulfanyl)-phenylamine: .
3-chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)-phenylamine: .
Uniqueness
3-chloro-4-(1-methyl-4,5-dihydro-1H-imidazol-2-ylthio)benzenamine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C10H12ClN3S |
|---|---|
Poids moléculaire |
241.74 g/mol |
Nom IUPAC |
3-chloro-4-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]aniline |
InChI |
InChI=1S/C10H12ClN3S/c1-14-5-4-13-10(14)15-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5,12H2,1H3 |
Clé InChI |
GDQCKLCCSNUYIR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN=C1SC2=C(C=C(C=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B8437414.png)





![6-Amino-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(2,3-difluorophenyl)hexanoic acid](/img/structure/B8437496.png)
![5-[1,2,4]Oxadiazol-3-yl-4-phenyl-thiazol-2-ylamine](/img/structure/B8437499.png)





